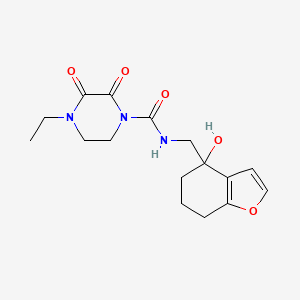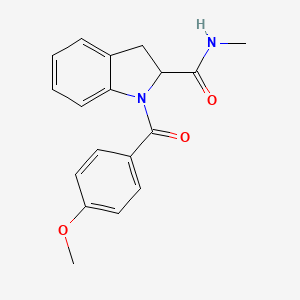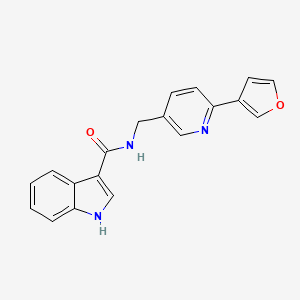
4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a chemically synthesized molecule that appears to be derived from a piperazine backbone with specific functional groups attached to it. The molecule includes a 4-ethyl-2,3-dioxopiperazine moiety and a hydroxyphenylacetyl component, which suggests it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of a related compound, 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride, has been described in two papers. The first paper outlines the preparation of this compound from D(-)-α-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-p-hydroxyphenylacetic acid (OH-EPCP) using bis(trichloromethyl) carbonate (BTC) as a reagent and triethylamine as a catalyst. The reaction was conducted at a low temperature of 0-5°C, resulting in a high yield of 97.6% and a purity of 98.14% as measured by HPLC. The second paper also describes the synthesis of the same compound using triphosgene in methylene dichloride, which is a safer alternative to traditional chlorinating agents like phosgene. This method also resulted in a high yield and was carried out under mild conditions.
Molecular Structure Analysis
The molecular structure of the compound includes a 4-ethyl-2,3-dioxopiperazine ring, which is a cyclic amide with two keto groups at the 2 and 3 positions. The presence of the hydroxyphenylacetyl moiety suggests potential for hydrogen bonding and interaction with biological molecules. The NMR and IR spectra provided in the first paper indicate the presence of key functional groups, including amide carbonyls and hydroxyl groups, which are crucial for the molecule's reactivity and potential biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the related compound involve the use of BTC or triphosgene to introduce a chloride group into the molecule, which is a common step in the synthesis of amides from acids. The use of triethylamine as a catalyst suggests that the reaction may proceed through a nucleophilic substitution mechanism. The high yield and purity indicate that the reactions are efficient and produce minimal byproducts .
Physical and Chemical Properties Analysis
The physical properties of the compound are not explicitly detailed in the provided papers. However, the high yield and crystalline nature of the synthesized compound suggest that it has good solubility in organic solvents, which is typical for compounds with amide and ester functional groups. The chemical properties, as inferred from the synthesis methods, indicate that the compound is reactive under mild conditions and can be synthesized with high selectivity and purity .
Applications De Recherche Scientifique
Antidepressant Potential
- Antidepressant-like Activity: Research has shown that compounds structurally similar to 4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide exhibit potential antidepressant-like activity. For instance, certain 5-HT3 receptor antagonists, including 3-ethoxyquinoxalin-2-carboxamides, have demonstrated significant antidepressant-like effects in animal models, suggesting a potential role for similar compounds in treating depression (Mahesh et al., 2011).
Antimicrobial Activity
- Potential Against Bacteria and Fungi: Studies on related pyridine derivatives have revealed their variable and modest antimicrobial activities. These findings indicate that similar structural compounds might possess useful properties in combating microbial infections (Patel et al., 2011).
Antitumor Activity
- Cytostatic Effects in Cancer Cells: Some nucleoside and nucleotide derivatives of compounds structurally related to 4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide have been shown to have significant antiviral and cytostatic activities in cell culture. This suggests potential applicability in developing novel anticancer therapies (Petrie et al., 1986).
Anti-Inflammatory and Analgesic Properties
- Potential in Anti-Inflammatory and Analgesic Medications: Benzodifuranyl derivatives with a similar structural framework have been synthesized and identified as potent anti-inflammatory and analgesic agents. This indicates a potential application in the development of new medications for pain and inflammation management (Abu‐Hashem et al., 2020).
Nootropic Effects
- Nootropic Activity: Some 1,4-disubstituted 2-oxopyrrolidines and related compounds, which are structurally similar, have been synthesized and tested for nootropic activity. These compounds may have potential as cognitive enhancers or in the treatment of neurological disorders (Valenta et al., 1994).
Propriétés
IUPAC Name |
4-ethyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-2-18-7-8-19(14(21)13(18)20)15(22)17-10-16(23)6-3-4-12-11(16)5-9-24-12/h5,9,23H,2-4,6-8,10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOGIVWMJIQUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCCC3=C2C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)
![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)
![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)


![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)

![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)

